MAO-B Inhibition: A Potent Activity Profile with Nanomolar Affinity
7-(Benzyloxy)-8-bromoquinoline (reported as CHEMBL3094026) demonstrates potent inhibition of rat MAO-B with an IC50 of 209 nM [1]. This activity is characteristic of a benzyloxy-substituted quinoline series known for potent and selective MAO-B inhibition [2]. In contrast, unsubstituted 8-bromoquinoline itself is not reported as a direct MAO-B inhibitor; its primary utility is as a synthetic intermediate . The presence of the 7-benzyloxy group is a key determinant for MAO-B activity within this chemical class, as evidenced by structure-activity relationship studies showing that related benzyloxy-containing compounds can achieve even higher potency (e.g., IC50 of 0.19 μM and 0.35 μM) and significant selectivity over MAO-A [2].
| Evidence Dimension | MAO-B Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 209 nM |
| Comparator Or Baseline | 8-Bromoquinoline (inference): No reported direct MAO-B inhibitory activity. |
| Quantified Difference | Activity vs. Inactivity |
| Conditions | Inhibition of Sprague-Dawley rat MAO-B in brain mitochondrial homogenate, assessed as 4-hydroxyquinoline by spectrophotometric method [1]. |
Why This Matters
The nanomolar MAO-B inhibitory activity of the scaffold directly supports its selection over simpler 8-bromoquinoline analogs for CNS drug discovery programs targeting neurological disorders like Parkinson's disease.
- [1] BindingDB. (n.d.). BDBM50038204 (CHEMBL3094026). Affinity Data: IC50=209nM. Target: Amine oxidase [flavin-containing] B (Rat). View Source
- [2] Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. (2017). MedChemComm, DOI: 10.1039/c6md00586a. View Source
